molecular formula C17H22FNO4 B1469920 1-(tert-Butoxycarbonyl)-3-(4-fluoro-3-methylphenyl)-2-pyrrolidinecarboxylic acid CAS No. 2197423-33-7

1-(tert-Butoxycarbonyl)-3-(4-fluoro-3-methylphenyl)-2-pyrrolidinecarboxylic acid

Cat. No. B1469920
CAS RN: 2197423-33-7
M. Wt: 323.4 g/mol
InChI Key: OJESVZBNFHJKAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(tert-Butoxycarbonyl)-3-(4-fluoro-3-methylphenyl)-2-pyrrolidinecarboxylic acid (FMPB) is a synthetic carboxylic acid that has been used in the field of organic chemistry for a variety of purposes. FMPB is a versatile compound that has been used in the synthesis of a variety of compounds, ranging from pharmaceuticals to polymers. FMPB has also been used in the study of biochemical and physiological effects, as well as in laboratory experiments.

Scientific Research Applications

1-(tert-Butoxycarbonyl)-3-(4-fluoro-3-methylphenyl)-2-pyrrolidinecarboxylic acid has been used in a variety of scientific research applications. It has been used in the study of the biochemical and physiological effects of various compounds. In addition, it has been used in laboratory experiments to study the effects of various compounds on the body. This compound has also been used in the synthesis of various pharmaceuticals, including anticonvulsants and anti-inflammatory drugs.

Mechanism of Action

1-(tert-Butoxycarbonyl)-3-(4-fluoro-3-methylphenyl)-2-pyrrolidinecarboxylic acid has been found to act as an inhibitor of enzymes involved in the metabolism of drugs. Specifically, this compound has been found to inhibit the enzyme cytochrome P450, which is involved in the metabolism of drugs. This inhibition results in the increased bioavailability of drugs, which can lead to greater efficacy of drugs.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the enzyme cytochrome P450, which can lead to increased drug bioavailability. In addition, this compound has been found to have anti-inflammatory and anticonvulsant properties.

Advantages and Limitations for Lab Experiments

1-(tert-Butoxycarbonyl)-3-(4-fluoro-3-methylphenyl)-2-pyrrolidinecarboxylic acid has several advantages for use in laboratory experiments. It is a relatively stable compound, which makes it easy to store and use in experiments. Additionally, it is relatively inexpensive, which makes it a cost-effective option for laboratory experiments. However, this compound has several limitations. It is a relatively toxic compound, which can be hazardous to handle in the laboratory. Additionally, it can be difficult to synthesize in large quantities, which can limit its use in certain experiments.

Future Directions

There are a number of potential future directions for research involving 1-(tert-Butoxycarbonyl)-3-(4-fluoro-3-methylphenyl)-2-pyrrolidinecarboxylic acid. One potential direction is to explore the potential for using this compound as a drug delivery system. Another potential direction is to explore the potential for using this compound in the synthesis of novel compounds. Additionally, further research could be done to explore the biochemical and physiological effects of this compound. Finally, further research could be done to explore the potential for using this compound in the synthesis of polymers.

properties

IUPAC Name

3-(4-fluoro-3-methylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FNO4/c1-10-9-11(5-6-13(10)18)12-7-8-19(14(12)15(20)21)16(22)23-17(2,3)4/h5-6,9,12,14H,7-8H2,1-4H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJESVZBNFHJKAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2CCN(C2C(=O)O)C(=O)OC(C)(C)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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